AR-C133913XX

Description

Propriétés

IUPAC Name |

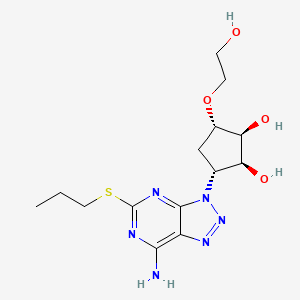

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYBSYIHUFBLKV-YKDSUIRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251765-07-7 | |

| Record name | Ticagrelor metabolite M5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AR-C133913XX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AR-C133913XX: A Comprehensive Technical Whitepaper on its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of AR-C133913XX, a principal metabolite of the P2Y12 receptor antagonist, Ticagrelor. The discovery, synthesis, mechanism of action, and pharmacokinetic profile of this compound are detailed herein. This whitepaper consolidates quantitative data into structured tables, outlines experimental protocols for key analytical methods, and presents visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Discovery and Identification

This compound was identified during the comprehensive metabolic profiling of Ticagrelor (AZD6140), a direct-acting, reversible P2Y12 receptor antagonist. Initial preclinical and clinical studies were designed to elucidate the biotransformation pathways of Ticagrelor in various species, including humans.

In vitro experiments utilizing human liver microsomes and hepatocytes revealed the formation of several metabolites.[1] Subsequent in vivo studies in healthy human volunteers, employing radiolabeled [¹⁴C]-Ticagrelor, confirmed the metabolic profile.[1] Among the identified metabolites, two were predominant: AR-C124910XX (an active metabolite) and this compound.[1]

This compound is the product of N-dealkylation of the cyclopropylamino group at the 7-position of the triazolopyrimidine core of Ticagrelor.[2] This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5. While AR-C124910XX retains pharmacological activity comparable to the parent drug, this compound is considered a less active metabolite.

Synthesis

A specific, detailed, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature. However, based on the general synthetic strategies for Ticagrelor and its analogues, a plausible synthetic route can be described. The synthesis of known metabolites of Ticagrelor has been reported in medicinal chemistry literature, indicating the feasibility of its chemical preparation for use as an analytical standard and for further pharmacological characterization.

A likely synthetic approach would involve the preparation of the core intermediate, (1S,2S,3R,5S)-3-(7-amino-5-(propylthio)-3H-[1][3][4]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, followed by specific modifications. This core can be synthesized through a multi-step process starting from 4,6-dichloro-2-(propylthio)pyrimidine-5-amine.

Generalized Synthetic Workflow:

References

- 1. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 2. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

Ticagrelor Metabolite M5: A Comprehensive Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, metabolic formation, and analytical quantification of Ticagrelor metabolite M5, also known as AR-C133913XX. The information is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

Chemical Structure and Identification

Ticagrelor metabolite M5 (this compound) is a key metabolite of the antiplatelet drug Ticagrelor. A thorough understanding of its chemical properties is fundamental for its analysis and characterization in biological matrices.

Table 1: Chemical Identifiers for Ticagrelor Metabolite M5

| Identifier | Value |

| Synonyms | This compound, T437700 |

| IUPAC Name | (1S,2S,3R,5S)-3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[1] |

| CAS Number | 1251765-07-7[1][2][3] |

| Molecular Formula | C14H22N6O4S[1][2][3] |

| Molecular Weight | 370.43 g/mol [1][3] |

| SMILES | CCCSc1nc(N)c2c(n1)n(nn2)[C@@H]3C--INVALID-LINK--O">C@@HOCCO[1][2] |

| InChI Key | YTYBSYIHUFBLKV-YKDSUIRESA-N[1] |

Metabolic Pathway of Ticagrelor to Metabolite M5

Ticagrelor undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of metabolite M5 is a result of N-dealkylation of the parent drug, Ticagrelor. This biotransformation is a significant pathway in the overall metabolism of Ticagrelor.[4][5]

The primary enzyme responsible for this N-dealkylation is Cytochrome P450 3A4 (CYP3A4), with a lesser contribution from CYP3A5.[4] This metabolic step involves the removal of the cyclopropylamino group from the triazolopyrimidine ring of Ticagrelor.

Quantitative Analysis of Metabolite M5

The quantification of Ticagrelor and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

Table 2: Pharmacokinetic Parameters of Ticagrelor and its Major Active Metabolite AR-C124910XX (for context)

| Parameter | Ticagrelor | AR-C124910XX |

| Tmax (median, hours) | 1.5 - 3.0 | 1.5 - 3.0 |

| Elimination Half-life (mean, hours) | 7.7 - 13.1 | 7.5 - 12.4 |

| Recovery in Feces (%) | 58 | Not specified for M5 |

| Recovery in Urine (%) | 27 | <0.05 (unchanged) |

Experimental Protocols for LC-MS/MS Quantification of Ticagrelor Metabolite M5

The following is a synthesized experimental protocol based on methodologies reported in the scientific literature for the quantification of Ticagrelor and its metabolites, including M5, in human plasma.[6][7][8]

Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma, add 150 µL of acetonitrile (containing an appropriate internal standard, e.g., tolbutamide at 5 ng/mL).

-

Vortex the mixture for 10 minutes to precipitate proteins.

-

Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

-

Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.

-

Inject a 5 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions

-

Column: A C18 reversed-phase column (e.g., Acclaim™ RSLC 120 C18, 2.2 µm, 2.1 × 100 mm) is commonly used.[3]

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

-

Flow Rate: A flow rate of around 0.3-0.5 mL/min is generally employed.

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, with negative mode often providing higher sensitivity for Ticagrelor and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for M5 (this compound) would need to be optimized on the specific mass spectrometer being used.

-

Data Analysis: The concentration of M5 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Conclusion

This technical guide provides a foundational understanding of Ticagrelor metabolite M5 for researchers and drug development professionals. The detailed information on its chemical structure, metabolic pathway, and a synthesized analytical protocol offers a comprehensive resource for further investigation into the pharmacokinetics and metabolism of Ticagrelor. The provided Graphviz diagrams visually summarize the key processes, aiding in the conceptual understanding of M5's formation and analysis.

References

- 1. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of CYP3A4*22 and CYP3A5 on clinical outcome in patients treated with ticagrelor for ST-segment elevation myocardial infarction: POPular Genetics sub-study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Mechanism of Action of AR-C133913XX

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-C133913XX is a major, yet inactive, metabolite of the antiplatelet drug Ticagrelor. This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, and the molecular basis for the lack of pharmacological activity of this compound. Understanding the characteristics of this metabolite is crucial for a complete comprehension of Ticagrelor's overall disposition and for the development of future antiplatelet therapies. This document details the metabolic pathway leading to this compound, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of its metabolic formation.

Introduction to Ticagrelor and its Metabolism

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet activation and aggregation. Unlike thienopyridines such as clopidrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect. However, it undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites. The two major metabolites are AR-C124910XX, which is an active metabolite equipotent to Ticagrelor, and this compound, which is pharmacologically inactive.[1]

Mechanism of Formation of this compound

This compound is formed from Ticagrelor through an N-dealkylation reaction. This metabolic process is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, with a minor contribution from CYP3A5.[2][3] The N-dealkylation occurs on the triazolopyrimidine core of the Ticagrelor molecule.

Signaling Pathway of this compound Formation

Caption: Metabolic conversion of Ticagrelor to its inactive metabolite this compound.

Pharmacokinetic Profile of this compound

While this compound is a major metabolite, its systemic exposure is generally lower than that of Ticagrelor and the active metabolite AR-C124910XX. The quantification of this compound in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Quantitative Data on this compound

| Parameter | Value | Reference |

| Recovery in Urine | 9.2% of administered radiolabelled dose | [1] |

| Recovery in Feces | 2.7% of administered radiolabelled dose | [1] |

| Lower Limit of Quantification (LLOQ) in Human Plasma | 2.0 ng/mL | [4] |

| Calibration Curve Range in Human Plasma | 2-1000 ng/mL | [4] |

Note: Specific Cmax, AUC, and half-life values for this compound are not consistently reported in publicly available literature in a consolidated format.

Evidence of Pharmacological Inactivity

The primary mechanism of action of Ticagrelor and its active metabolite, AR-C124910XX, is the antagonism of the P2Y12 receptor on platelets, which prevents ADP-mediated platelet activation and aggregation. The pharmacological inactivity of this compound is attributed to its significantly reduced affinity for the P2Y12 receptor.

Molecular dynamics and ensemble docking simulations have demonstrated that this compound exhibits much weaker binding to the P2Y12 receptor compared to both Ticagrelor and the active metabolite AR-C124910XX.[1] This weak interaction prevents this compound from effectively blocking the receptor and inhibiting downstream signaling pathways that lead to platelet aggregation.

Logical Relationship of Inactivity

References

- 1. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Effects of CYP3A4*22 and CYP3A5 on clinical outcome in patients treated with ticagrelor for ST-segment elevation myocardial infarction: POPular Genetics sub-study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to AR-C133913XX (CAS Number: 1251765-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C133913XX is a major metabolite of the P2Y12 receptor antagonist, Ticagrelor. Unlike the parent drug and its other primary metabolite, AR-C124910XX, this compound is pharmacologically inactive. This guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, metabolic pathway, and pharmacokinetic profile. The information presented is intended to support research and development activities related to Ticagrelor and its metabolic fate.

Physicochemical Properties

This compound is an organic molecule with the following properties:

| Property | Value | Source |

| CAS Number | 1251765-07-7 | Internal |

| Molecular Formula | C₁₄H₂₂N₆O₄S | [1] |

| Molecular Weight | 370.43 g/mol | [1] |

| Appearance | Off-White Powder | Internal |

Metabolism and Pharmacokinetics

This compound is formed from Ticagrelor through N-dealkylation, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2] This pathway is distinct from the formation of the active metabolite, AR-C124910XX.

The pharmacokinetic properties of this compound are summarized below:

| Parameter | Description | Source |

| Formation | Formed by N-dealkylation of Ticagrelor. | [3] |

| Metabolizing Enzymes | Primarily CYP3A4, with minor contribution from CYP3A5. | [2] |

| Excretion | Primarily excreted in the urine, along with its glucuronide conjugate (M4).[3] | |

| Plasma Protein Binding | Data on the specific plasma protein binding of this compound is not readily available in the public domain. However, Ticagrelor and its active metabolite are highly protein-bound (>99%).[4] |

A study on the mass balance of radiolabeled Ticagrelor found that in urine, the major components were this compound (metabolite M5) and its glucuronide conjugate (M4).[3]

Pharmacological Activity

Crucially, this compound is considered an inactive metabolite of Ticagrelor.[5] This means it does not contribute to the antiplatelet effect of the parent drug by antagonizing the P2Y12 receptor. The ratio of the inactive metabolite this compound to Ticagrelor in plasma is approximately 12%.[5]

Experimental Protocols

While specific experimental data on the lack of activity of this compound is not detailed in the available literature, its inactivity would typically be determined using assays that assess P2Y12 receptor binding and function. Below are representative protocols for such assays.

P2Y12 Receptor Binding Assay

This assay would be used to determine the binding affinity of this compound to the P2Y12 receptor.

Objective: To quantify the binding of this compound to the human P2Y12 receptor.

Methodology:

-

Preparation of Membranes: Membranes from cells expressing the recombinant human P2Y12 receptor (e.g., CHO-K1 cells) are prepared.

-

Radioligand: A radiolabeled P2Y12 antagonist, such as [³H]-Ticagrelor or another suitable ligand, is used.

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a known P2Y12 antagonist.

-

-

Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki). For an inactive compound, the IC50 would be very high or not determinable within a reasonable concentration range.

Platelet Aggregation Assay

This functional assay would assess the ability of this compound to inhibit ADP-induced platelet aggregation.

Objective: To determine the effect of this compound on platelet aggregation.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood.

-

Agonist: Adenosine diphosphate (ADP) is used to induce platelet aggregation.

-

Assay Procedure:

-

PRP is pre-incubated with various concentrations of this compound or a vehicle control.

-

Platelet aggregation is initiated by adding a submaximal concentration of ADP.

-

The change in light transmission through the PRP sample is measured over time using a platelet aggregometer. Increased light transmission corresponds to increased platelet aggregation.

-

-

Data Analysis: The percentage of platelet aggregation is calculated for each concentration of this compound. The concentration that inhibits 50% of the maximal aggregation (IC50) is determined. For an inactive metabolite, no significant inhibition of platelet aggregation would be observed.

Visualizations

Ticagrelor Metabolism Pathway

References

- 1. Progress in the clinical effects and adverse reactions of ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology | BRILINTA | For HCPs [brilintahcp.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

In Vitro Activity of Ticagrelor's Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Ticagrelor's primary metabolites, with a focus on their interaction with the P2Y12 receptor, a critical target in antiplatelet therapy. This document summarizes key quantitative data, details experimental protocols for assessing activity, and visualizes the relevant biological pathways and workflows.

Introduction to Ticagrelor Metabolism

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is extensively metabolized in the liver, primarily by cytochrome P450 3A4 and 3A5 (CYP3A4/5), into several metabolites.[1][2] The two major metabolites of interest are AR-C124910XX (also sometimes referred to as M8) and AR-C133913XX (M5).[1][3] Of these, AR-C124910XX is the only active metabolite and is considered to be approximately equipotent to the parent drug, Ticagrelor.[1][4] The metabolite M5 (this compound) has been shown to have significantly weaker binding to the P2Y12 receptor. This guide will focus on the in vitro characterization of both of these metabolites.

Quantitative Analysis of In Vitro Activity

The in vitro potency of Ticagrelor and its metabolites is primarily assessed through their ability to inhibit the P2Y12 receptor. This is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following tables summarize the available quantitative data for Ticagrelor, its active metabolite AR-C124910XX, and the metabolite M5 (this compound).

| Compound | Assay Type | Parameter | Value (nM) | Source |

| Ticagrelor | Radioligand Binding | Ki | 14 | [5] |

| Functional (Platelet Aggregation) | IC50 | 180 | [5] | |

| AR-C124910XX (Active Metabolite) | Radioligand Binding | Ki | 22 | [5] |

| Functional (Platelet Aggregation) | IC50 | 110 | [5] | |

| This compound (M5) | Radioligand Binding | Ki | >10,000 | [5] |

| Functional (Platelet Aggregation) | IC50 | >10,000 | [5] | |

| Table 1: Comparative in vitro potency of Ticagrelor and its metabolites at the human P2Y12 receptor. |

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the activity of Ticagrelor and its metabolites.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the inhibitory effect of antiplatelet agents.[6][7]

Objective: To measure the ability of a test compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Methodology:

-

Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing 3.2% sodium citrate as an anticoagulant.[7]

-

PRP and PPP Preparation:

-

Assay Procedure:

-

PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

-

The instrument is calibrated by setting the light transmission of PRP to 0% and PPP to 100%.[8]

-

The test compound (e.g., Ticagrelor metabolite M5) or vehicle control is added to the PRP and incubated for a specified time.

-

Platelet aggregation is initiated by adding a known concentration of an agonist, typically adenosine diphosphate (ADP).[8]

-

The change in light transmission is recorded over time as the platelets aggregate.

-

-

Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the test compound that inhibits 50% of the maximal aggregation) is determined.

Platelet Aggregation Assay Workflow

P2Y12 Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for the P2Y12 receptor by assessing its ability to compete with a radiolabeled ligand.[9][10]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the P2Y12 receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human P2Y12 receptor are prepared from a suitable cell line (e.g., CHO-K1 cells) or from washed human platelets.[11]

-

Assay Procedure:

-

In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]-2MeSADP).

-

Increasing concentrations of the unlabeled test compound (the "competitor") are added to the wells.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the unbound radioligand.[11]

-

The radioactivity retained on the filter is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]

Radioligand Binding Assay Workflow

P2Y12 Receptor Functional Assay (GTPγS Binding)

This functional assay measures the activation of the G-protein coupled P2Y12 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[12][13]

Objective: To assess the functional antagonism of a test compound at the P2Y12 receptor.

Methodology:

-

Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the P2Y12 receptor are used.[14]

-

Assay Procedure:

-

The receptor membranes are incubated with the test compound, a P2Y12 agonist (e.g., 2-MeSADP), and [35S]GTPγS in an appropriate buffer containing GDP and MgCl2.[15]

-

Agonist binding to the P2Y12 receptor stimulates the exchange of GDP for GTP on the Gαi subunit of the associated G-protein. The use of the non-hydrolyzable [35S]GTPγS results in its accumulation on the activated G-protein.[13]

-

The reaction is terminated by rapid filtration.

-

The amount of [35S]GTPγS bound to the G-protein, which is retained on the filter, is quantified by scintillation counting.

-

-

Data Analysis: The ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and an IC50 value is determined.

GTPγS Binding Assay Workflow

P2Y12 Signaling Pathway

The P2Y12 receptor is a Gi-protein coupled receptor that plays a central role in platelet activation and aggregation. The binding of its endogenous agonist, ADP, initiates a cascade of intracellular signaling events.

P2Y12 Receptor Signaling Pathway

Upon ADP binding, the P2Y12 receptor activates the inhibitory G-protein, Gi.[16][17] This leads to two main downstream effects:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] Reduced cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein IIb/IIIa receptor.

-

Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits of the Gi protein activate PI3K.[16][18] PI3K activation leads to the activation of Akt and subsequently Rap1b, which are key signaling molecules that promote the conformational change of the GPIIb/IIIa receptor to its active state.[18]

The activation of the GPIIb/IIIa receptor allows it to bind fibrinogen, leading to platelet aggregation. Ticagrelor and its active metabolite, AR-C124910XX, bind reversibly to an allosteric site on the P2Y12 receptor, preventing the conformational change induced by ADP and thereby inhibiting this signaling cascade.[6]

Conclusion

The in vitro characterization of Ticagrelor's metabolites demonstrates that AR-C124910XX is a potent, active metabolite that is equipotent to the parent drug in its ability to inhibit the P2Y12 receptor and subsequent platelet aggregation. In contrast, the metabolite M5 (this compound) exhibits significantly weaker activity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are essential for researchers and drug development professionals working on novel antiplatelet therapies targeting the P2Y12 receptor.

References

- 1. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]

- 3. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Study of Two Dose Regimens of Ticagrelor Compared With Clopidogrel in Patients Undergoing Percutaneous Coronary Intervention for Stable Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 8. journals.viamedica.pl [journals.viamedica.pl]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. revvity.com [revvity.com]

- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 16. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Evidence for a PI3-kinase independent pathway in the regulation of Rap1b activation downstream of the P2Y12 receptor in platelets - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Function of AR-C133913XX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C133913XX is a principal, yet biologically inactive, metabolite of the P2Y12 receptor antagonist, Ticagrelor. This technical guide provides an in-depth analysis of the formation, pharmacokinetic profile, and functional relevance of this compound. While its active counterpart, AR-C124910XX, contributes to the antiplatelet efficacy of Ticagrelor, this compound does not exhibit significant P2Y12 receptor antagonism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the metabolic and signaling pathways associated with Ticagrelor and its metabolites.

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that plays a crucial role in the management of acute coronary syndromes.[1] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its antiplatelet effect.[2] However, it undergoes extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites.[3] The two major metabolites are AR-C124910XX, an active metabolite with potency similar to the parent compound, and this compound.[3] This guide focuses on the biological function and characteristics of this compound.

Metabolic Pathway and Formation of this compound

This compound is formed from Ticagrelor through an N-dealkylation reaction.[4] This metabolic process is predominantly mediated by the CYP3A4 enzyme, with a minor contribution from CYP3A5.[5] The formation of this compound represents a significant route of Ticagrelor's biotransformation.

References

- 1. Identification of determinants required for agonistic and inverse agonistic ligand properties at the ADP receptor P2Y12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Interaction of AR-C133913XX with the P2Y12 Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation, making it a key target for antiplatelet therapies in the prevention of thrombotic events. Ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor. Upon administration, ticagrelor is metabolized into several compounds, including the active metabolite AR-C124910XX and the inactive metabolite AR-C133913XX. This guide provides an in-depth technical overview of the interaction, or lack thereof, between this compound and the P2Y12 receptor, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Quantitative Data Summary

This compound is characterized as an inactive metabolite of ticagrelor, with significantly weaker binding to the P2Y12 receptor compared to the parent compound and its active metabolite, AR-C124910XX.[1] While specific high-affinity binding constants (Kᵢ, IC₅₀) for this compound are not prominently reported in the literature due to its low activity, the following table provides context by summarizing the available quantitative data for ticagrelor and its active metabolite.

| Compound | Parameter | Value (nM) | Assay | Source |

| Ticagrelor | IC₅₀ | 74 ± 38 | P2Y₁₂ Receptor Filtration Assay | [2] |

| IC₅₀ | 59 ± 30 | GTPγS Binding Assay | [2] | |

| IC₅₀ | 5 ± 4 | ADP-induced Washed-Platelet Aggregation | [2] | |

| AR-C124910XX | Potency | Equipotent to Ticagrelor | P2Y₁₂ Receptor Binding | [3] |

| This compound | Binding Affinity | Much weaker than Ticagrelor | Molecular Dynamics & Docking | [1] |

P2Y12 Receptor Signaling and Mechanism of Action of Ticagrelor

The P2Y12 receptor, when activated by its endogenous agonist adenosine diphosphate (ADP), couples to the Gαi subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation and aggregation.

Ticagrelor and its active metabolite AR-C124910XX act as non-competitive antagonists, binding to a site on the P2Y12 receptor distinct from the ADP binding site.[2] This allosteric binding "locks" the receptor in an inactive conformation, preventing G-protein activation even when ADP is bound.[2] Consequently, adenylyl cyclase is not inhibited, cAMP levels remain elevated, and VASP remains phosphorylated, thereby inhibiting platelet aggregation. This compound, being an inactive metabolite, does not significantly participate in this inhibitory action.

Experimental Protocols

The interaction of compounds with the P2Y12 receptor is primarily assessed through radioligand binding assays, functional assays measuring downstream signaling (e.g., VASP phosphorylation), and platelet aggregation assays.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor and its displacement by a test compound.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the P2Y12 receptor.

Materials:

-

Receptor Source: Membranes from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or washed human platelets.

-

Radioligand: A specific P2Y12 antagonist or agonist, e.g., [³H]PSB-0413.[4]

-

Test Compound: this compound.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

-

Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize cells or platelets in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

-

Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

VASP Phosphorylation Assay

This flow cytometry-based assay measures the phosphorylation state of VASP, a downstream marker of P2Y12 receptor activity.

Objective: To assess the functional consequence of P2Y12 receptor inhibition by a test compound.

Materials:

-

Sample: Citrated whole blood.

-

Reagents: Prostaglandin E₁ (PGE₁), Adenosine diphosphate (ADP), Fixative, Permeabilization buffer.

-

Antibodies: Primary antibody against phosphorylated VASP (Ser239), FITC-labeled secondary antibody.

-

Flow Cytometer.

Procedure:

-

Sample Treatment: Aliquot whole blood and incubate with PGE₁ (to stimulate VASP phosphorylation) or a combination of PGE₁ and ADP (to inhibit VASP phosphorylation via P2Y12). A third aliquot will contain the test compound with PGE₁ and ADP.

-

Fixation and Permeabilization: Fix the cells with a fixative solution, followed by permeabilization to allow antibody entry.

-

Immunolabeling: Incubate the cells with the primary anti-phospho-VASP antibody, followed by the fluorescently labeled secondary antibody.

-

Flow Cytometry: Analyze the samples on a flow cytometer, gating on the platelet population.

-

Data Analysis: Measure the mean fluorescence intensity (MFI) for each condition. Calculate the Platelet Reactivity Index (PRI) to quantify the degree of P2Y12 inhibition.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro.

Objective: To measure the effect of a test compound on ADP-induced platelet aggregation.

Materials:

-

Sample: Citrated whole blood.

-

Reagents: Platelet agonist (e.g., ADP), Saline.

-

Equipment: Centrifuge, Platelet aggregometer.

Procedure:

-

PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain platelet-rich plasma (PRP).

-

PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

-

Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.

-

Aggregation Measurement: Add the test compound to the PRP and incubate. Then, add the platelet agonist (ADP) to induce aggregation.

-

Data Recording: The aggregometer records the change in light transmission as platelets aggregate.

-

Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Conclusion

This compound is an inactive metabolite of ticagrelor with negligible interaction with the P2Y12 receptor. Its formation is part of the elimination pathway of ticagrelor and it does not contribute to the antiplatelet effect of the parent drug. The established experimental protocols, including radioligand binding assays, VASP phosphorylation analysis, and light transmission aggregometry, are robust methods to characterize the activity of compounds at the P2Y12 receptor and confirm the inactivity of metabolites like this compound. This technical guide provides the foundational knowledge for researchers and drug development professionals working on P2Y12 receptor antagonists.

References

- 1. Membrane Environment Modulates Ligand-Binding Propensity of P2Y12 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticagrelor: The First Reversibly Binding Oral P2Y12 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Agonist-bound structure of the human P2Y12 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Formation of AR-C133913XX from Ticagrelor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of AR-C133913XX, a major metabolite of the antiplatelet drug Ticagrelor. Ticagrelor undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites, including the inactive metabolite this compound. This document details the metabolic pathway, enzymatic kinetics, and experimental protocols for the characterization of this biotransformation. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is widely used in the treatment of acute coronary syndromes. Unlike thienopyridine antiplatelet agents, Ticagrelor does not require metabolic activation to exert its therapeutic effect. However, it is extensively metabolized in the liver, leading to the formation of both active and inactive metabolites. One of the main metabolites is this compound, formed through N-dealkylation of the parent drug.[1] Understanding the formation of this metabolite is crucial for a complete pharmacokinetic and safety profile of Ticagrelor.

Metabolic Pathway of this compound Formation

The primary metabolic pathway for the formation of this compound from Ticagrelor is N-dealkylation. This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2] The chemical transformation involves the removal of the cyclopropyl group from the amino group of the triazolopyrimidine core of Ticagrelor.

Quantitative Data

The enzymatic kinetics of this compound formation have been characterized in in vitro studies using human liver microsomes. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Reference |

| Enzyme | CYP3A4 (major), CYP3A5 (minor) | [2] |

| Apparent Km | 38.8 µM | [3] |

| Vmax | 417 pmol/min/mg protein | [3] |

Experimental Protocols

In Vitro Metabolism of Ticagrelor in Human Liver Microsomes

This protocol describes the general procedure for determining the kinetic parameters of this compound formation from Ticagrelor.

Materials:

-

Human Liver Microsomes (HLM)

-

Ticagrelor

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal standard (IS) for LC-MS/MS analysis

-

This compound reference standard

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of Ticagrelor in a suitable solvent (e.g., DMSO).

-

In microcentrifuge tubes, pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

-

Add varying concentrations of Ticagrelor (e.g., 0.5 µM to 100 µM) to the microsomal suspension.

-

-

Initiation and Termination of the Reaction:

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with shaking for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound. Specific parameters may need optimization.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound from Ticagrelor and other metabolites.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

-

Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound reference standard.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for an in vitro metabolism study of Ticagrelor.

Logical Relationship of Key Components

The diagram below shows the logical relationship between the substrate, enzyme, and product in the formation of this compound.

Conclusion

The formation of this compound is a significant metabolic pathway for Ticagrelor, primarily driven by CYP3A4-mediated N-dealkylation. This technical guide provides essential information for researchers and drug development professionals, including quantitative kinetic data and detailed experimental protocols for the in vitro characterization of this metabolic process. The provided visualizations of the metabolic pathway and experimental workflow serve to further clarify these complex processes. A thorough understanding of the metabolism of Ticagrelor, including the formation of its inactive metabolites, is critical for the comprehensive assessment of its pharmacology and for predicting potential drug-drug interactions.

References

Methodological & Application

Application Note: Quantification of AR-C133913XX in Human Plasma by LC-MS/MS

Abstract

This application note presents a detailed and robust method for the quantitative analysis of AR-C133913XX, a metabolite of the antiplatelet drug ticagrelor, in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high accuracy, precision, and a short analytical run time. The established calibration curve is linear over a clinically relevant concentration range.

Introduction

This compound is one of the metabolites of ticagrelor, a P2Y(12) platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. Monitoring the plasma concentrations of ticagrelor and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

Experimental workflow for this compound quantification.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (e.g., isotopically labeled this compound or a structural analog)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (blank, K2-EDTA)

Equipment

-

Liquid chromatograph (HPLC or UPLC system)

-

Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1][2]

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a stock solution of the internal standard (IS) in a similar manner.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

| Parameter | Value |

| Column | Phenyl Column |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Run Time | Approximately 2 minutes[1][2] |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI)[1][2] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for this compound |

| Product Ion (m/z) | To be determined for this compound |

| Collision Energy | To be optimized |

| Internal Standard Transition | To be determined based on the IS used |

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for this compound in human plasma.[1][2]

| Parameter | Result |

| Linearity Range | 2 - 1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL |

| Intra-batch Accuracy | 100.5 - 112.0% |

| Intra-batch Precision (CV%) | 3.9 - 12.3% |

Signaling Pathway

This compound is a metabolite of ticagrelor. Ticagrelor is a direct-acting P2Y(12) receptor antagonist that blocks ADP-induced platelet aggregation. The primary pharmacological activity is attributed to the parent compound, ticagrelor, and its active metabolite, AR-C124910XX. The role of this compound in the overall pharmacological effect is less defined. Below is a simplified representation of the ticagrelor metabolic pathway.

Simplified metabolic pathway of Ticagrelor.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been shown to be accurate, precise, and sensitive, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Analytical Detection of Ticagrelor Metabolite M5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the detection and quantification of Ticagrelor and its metabolite M5. The protocols are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and metabolic studies.

Ticagrelor Metabolism

Ticagrelor undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] The metabolism results in the formation of several metabolites. One of the major active metabolites is AR-C124910XX (M8). Another significant metabolite, M5, is formed by the loss of the difluorophenylcyclopropyl group from the parent Ticagrelor molecule.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of Ticagrelor and its primary active metabolite, AR-C124910XX (M8). While specific quantitative data for M5 is not extensively reported in the literature, the methods developed for Ticagrelor and M8 are highly adaptable for M5 determination.

| Analyte | Method | LLOQ (ng/mL) | Linear Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Matrix | Reference |

| Ticagrelor | LC-MS/MS | 0.2 | 0.2 - 2500 | -2.18 to 7.68 | ≤ 5.67 | Human Plasma | [5] |

| AR-C124910XX (M8) | LC-MS/MS | 0.2 | 0.2 - 2500 | -4.43 to 0.07 | ≤ 5.76 | Human Plasma | [5] |

| Ticagrelor | LC-MS/MS | 1.25 | 1.25 - 2000 | 0.05 to 10.56 | 0.61 to 9.91 | Human Plasma | [6] |

| AR-C124910XX (M8) | LC-MS/MS | 1.25 | 1.25 - 1000 | 0.05 to 10.56 | 0.61 to 9.91 | Human Plasma | [6] |

| Ticagrelor | HPLC-UV | 0.4 (µg/mL) | - | - | - | Human Plasma | [7] |

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Simultaneous Determination of Ticagrelor and its Metabolites (including M5) in Human Plasma

This protocol is adapted from validated methods for Ticagrelor and its active metabolite M8 and is suitable for the quantification of M5.[5][6][8]

1. Sample Preparation: Protein Precipitation

-

To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., Tolbutamide at 5 ng/mL).

-

Vortex the mixture for 10 minutes to precipitate proteins.

-

Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean tube and inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

-

Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

0-1 min: 10% B

-

1-5 min: 10% to 90% B

-

5-6 min: 90% B

-

6-6.5 min: 90% to 10% B

-

6.5-8 min: 10% B

-

-

Column Temperature: 40°C.

-

Autosampler Temperature: 4°C.

3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ticagrelor: m/z 521.11 → 361.10

-

AR-C124910XX (M8): m/z 477.03 → 361.10

-

M5 (Proposed): The exact mass of M5 is required for defining the MRM transition. Based on its structure (Ticagrelor without the difluorophenylcyclopropyl group), the precursor ion would be different from Ticagrelor. A full scan and product ion scan would be necessary to determine the optimal precursor and product ions for M5.

-

Internal Standard (Tolbutamide): m/z 269.00 → 169.60

-

-

Dwell Time: 150 ms.

-

Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Discussion

The analytical methods for Ticagrelor and its active metabolite M8 are well-established, primarily relying on LC-MS/MS for its high sensitivity and specificity.[5][6][8][9] These methods typically involve a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry.[5][6]

For the detection of metabolite M5, a similar LC-MS/MS approach is recommended. The key adaptation will be the optimization of the MRM transition specific to M5. This involves determining the precursor ion (the molecular weight of M5) and then identifying a stable and abundant product ion through fragmentation in the mass spectrometer. Given that M5 shares a core structure with Ticagrelor and M8, the chromatographic conditions are likely to be very similar, potentially allowing for the simultaneous analysis of all three compounds in a single run.

The validation of the analytical method for M5 is a critical step to ensure reliable and accurate quantification. This involves assessing the method's performance in terms of linearity, accuracy, precision, and other parameters as outlined in regulatory guidelines. While specific published data for a fully validated M5 assay is limited, the provided protocol, based on robust methods for the parent drug, offers a strong starting point for researchers and drug development professionals.

References

- 1. What is the mechanism of Ticagrelor? [synapse.patsnap.com]

- 2. Metabolism of ticagrelor in patients with acute coronary syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sample pretreatment and HPLC determination of antiplatelet drug ticagrelor in blood plasma from patients with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Validation of an HPLC-MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes & Protocols: Stability Testing of AR-C133913XX

Introduction

AR-C133913XX is a significant metabolite of the P2Y12 platelet inhibitor Ticagrelor, which is used to prevent thromboembolic events in patients with acute coronary syndrome.[1][2] As a metabolite, understanding the stability of this compound is crucial for a comprehensive understanding of the parent drug's in vivo behavior, as well as for its potential use as a reference standard in analytical and bioanalytical assays. This document provides a detailed protocol for conducting stability testing of this compound, adhering to established pharmaceutical industry guidelines.[3][4][5][6] The protocol outlines the necessary procedures to evaluate the physical, chemical, and microbiological attributes of the substance under various environmental conditions over time.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for designing the stability study, particularly for selecting appropriate analytical techniques.

| Property | Value | Reference |

| CAS Number | 1251765-07-7 | [7] |

| Molecular Formula | C₁₄H₂₂N₆O₄S | [7] |

| Molecular Weight | 370.43 g/mol | [7] |

| Purity | ≥98% | [7] |

| Storage | 4°C | [7] |

| TPSA (Topological Polar Surface Area) | 152.43 | [7] |

| LogP | -0.6503 | [7] |

Table 1: Chemical and Physical Properties of this compound

Experimental Protocols

1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of this compound.[8][9] These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

-

Acid/Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at 60°C for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a 3% solution of hydrogen peroxide.

-

Keep the solution at room temperature and protect it from light for 24, 48, and 72 hours.

-

At each time point, withdraw an aliquot and dilute it for analysis.

-

-

Thermal Degradation:

-

Expose the solid form of this compound to dry heat at 80°C.

-

Collect samples at 24, 48, and 72 hours for analysis.

-

-

Photostability:

-

Expose a thin layer of solid this compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be protected from light by wrapping it in aluminum foil.

-

Analyze the exposed and control samples.

-

2. Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of this compound under recommended storage conditions and to predict its shelf-life.[4][5][6]

Methodology:

-

Selection of Batches: At least three primary batches of this compound should be used for the stability studies.[6]

-

Container Closure System: The stability studies must be conducted on this compound packaged in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[4]

-

Storage Conditions: The storage conditions for long-term and accelerated stability studies are summarized in Table 2.

| Study Type | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Table 2: Storage Conditions for Stability Studies

-

Testing Frequency: The frequency of testing for long-term and accelerated studies is outlined in Table 3.

| Study Type | Testing Frequency |

| Long-Term | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 0, 3, 6 months |

Table 3: Testing Frequency for Stability Studies

-

Analytical Tests: At each time point, the samples should be tested for the attributes that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[4] These tests should include, but are not limited to:

-

Appearance

-

Assay (e.g., by a validated HPLC method)

-

Degradation products/Impurities

-

Moisture content (if applicable)

-

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured format. Tables 4 and 5 provide templates for recording the data from long-term and accelerated stability studies, respectively.

Table 4: Long-Term Stability Data for this compound (Batch: [Insert Batch Number]) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

| Test Parameter | Acceptance Criteria | 0 Months | 3 Months | 6 Months | 9 Months | 12 Months | 18 Months | 24 Months | 36 Months |

| Appearance | [Specify] | ||||||||

| Assay (%) | [Specify Range] | ||||||||

| Individual Impurity (%) | [Specify Limit] | ||||||||

| Total Impurities (%) | [Specify Limit] | ||||||||

| Moisture Content (%) | [Specify Limit] |

Table 5: Accelerated Stability Data for this compound (Batch: [Insert Batch Number]) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

| Test Parameter | Acceptance Criteria | 0 Months | 3 Months | 6 Months |

| Appearance | [Specify] | |||

| Assay (%) | [Specify Range] | |||

| Individual Impurity (%) | [Specify Limit] | |||

| Total Impurities (%) | [Specify Limit] | |||

| Moisture Content (%) | [Specify Limit] |

Visualizations

Diagram 1: General Workflow for Stability Testing

References

- 1. This compound|CAS 1251765-07-7|DC Chemicals [dcchemicals.com]

- 2. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 6. edaegypt.gov.eg [edaegypt.gov.eg]

- 7. chemscene.com [chemscene.com]

- 8. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ema.europa.eu [ema.europa.eu]

Application Notes and Protocols for Cell-Based Assays to Evaluate AR-C133913XX Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C133913XX is a known metabolite of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used clinically to inhibit platelet aggregation.[1][2][3] While the parent drug, Ticagrelor, and its major active metabolite, AR-C124910XX, are well-characterized in their ability to block the P2Y12 receptor, the specific biological activity of this compound is not extensively documented in publicly available literature.[1] In drug development, it is crucial to characterize the activity of major metabolites to understand their potential contribution to the therapeutic effect or off-target effects.

These application notes provide a framework for evaluating the potential biological activity of this compound, focusing on the most probable target, the P2Y12 receptor. The described cell-based assays are designed to detect and quantify any antagonist activity at this receptor, which is central to platelet activation and thrombosis.

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in platelet aggregation and thrombus formation.[4][5] Upon ADP binding, the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn relieves the inhibition of platelet activation pathways. Concurrently, Gi signaling activates phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors that promote platelet aggregation and degranulation.[4]

Caption: P2Y12 receptor signaling pathway and the potential antagonistic role of this compound.

Experimental Protocols

The following protocols describe cell-based assays to determine if this compound acts as an antagonist of the P2Y12 receptor.

Platelet Aggregation Assay

This is the most direct functional assay to assess the inhibition of platelet activation.

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. An inhibitor of platelet aggregation will prevent this increase in light transmission.

Experimental Workflow:

Caption: Workflow for the light transmission aggregometry (LTA) based platelet aggregation assay.

Detailed Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

-

Carefully collect the PRP. Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Pre-warm PRP aliquots to 37°C.

-

Add varying concentrations of this compound (or vehicle control, and a positive control like Ticagrelor) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer cuvette with stirring.

-

Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-20 µM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response reaches a plateau.

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

-

The percentage inhibition for each concentration of this compound is determined relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response).

-

cAMP Measurement Assay in P2Y12-Expressing Cells

Principle: This assay measures the intracellular levels of cyclic AMP (cAMP) in a cell line stably expressing the human P2Y12 receptor. Activation of the Gi-coupled P2Y12 receptor by ADP leads to a decrease in intracellular cAMP. An antagonist will block this ADP-mediated decrease.

Experimental Workflow:

Caption: Workflow for the cAMP measurement assay in P2Y12-expressing cells.

Detailed Methodology:

-

Cell Culture:

-

Culture a suitable host cell line (e.g., CHO or HEK293) stably transfected with the human P2Y12 receptor in appropriate media.

-

-

Assay Procedure:

-

Seed the cells into a 96- or 384-well plate and grow to confluency.

-

On the day of the assay, replace the culture medium with an assay buffer.

-

Add various concentrations of this compound, a vehicle control, and a positive control (e.g., Ticagrelor).

-

Add a cAMP-stimulating agent, such as Forskolin, to increase basal cAMP levels, followed by the addition of ADP to activate the P2Y12 receptor.

-

Incubate for a specified time to allow for the modulation of cAMP levels.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

-

-

Data Analysis:

-

The amount of cAMP produced is inversely proportional to the activity of the P2Y12 receptor.

-

Calculate the percentage reversal of the ADP-induced cAMP decrease for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage reversal against the log concentration of the compound.

-

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and structured format. As there is no publicly available data for the activity of this compound, the following table serves as a template. For comparative purposes, representative data for Ticagrelor and its active metabolite AR-C124910XX are included.

| Compound | Assay Type | Target | Cell Type / System | Agonist (Concentration) | IC50 / Ki | Reference |

| This compound | Platelet Aggregation | P2Y12 | Human PRP | ADP (5-20 µM) | Data not available | - |

| This compound | cAMP Measurement | P2Y12 | P2Y12-CHO cells | ADP (e.g., 1 µM) | Data not available | - |

| Ticagrelor | Platelet Aggregation | P2Y12 | Human PRP | ADP (20 µM) | ~30-100 nM | [6] |

| AR-C124910XX | P2Y12 Binding | P2Y12 | Human Platelets | - | Equipotent to Ticagrelor | [1][6] |

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of this compound's biological activity. By focusing on the P2Y12 receptor, the primary target of the parent compound Ticagrelor, researchers can efficiently screen for any potential on-target effects of this metabolite. The use of both a direct functional assay (platelet aggregation) and a target-specific signaling assay (cAMP measurement) will provide comprehensive insights into the pharmacological profile of this compound. Should this compound show no activity at the P2Y12 receptor, further screening against a broader panel of targets may be warranted to fully understand its biological properties.

References

- 1. Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ticagrelor | C23H28F2N6O4S | CID 9871419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 1251765-07-7|DC Chemicals [dcchemicals.com]

- 4. P2Y12 platelet inhibition in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The P2Y12 receptor as a target of antithrombotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effects of Ticagrelor and its Metabolites in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to evaluate the pharmacokinetics, pharmacodynamics, and safety of the P2Y12 receptor antagonist Ticagrelor and its metabolites, including the inactive metabolite AR-C133913XX. The protocols detailed below are essential for assessing the antithrombotic efficacy and bleeding risk of novel antiplatelet agents.

Introduction